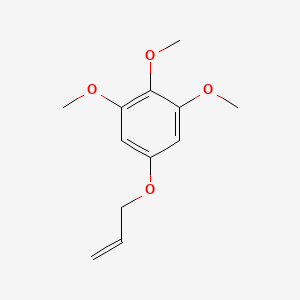

5-(Allyloxy)-1,2,3-trimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOMCVHVAYHJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 10277-34-6 physical properties and safety data sheet

Topic: Lanthanum(III) Nitrate Hexahydrate (CAS 10277-43-7) Correction Notice: The CAS number provided in the prompt (10277-34-6) is invalid based on checksum validation. The closest valid and chemically significant match is Lanthanum(III) Nitrate Hexahydrate (10277-43-7), a critical reagent in both organic synthesis and neurobiology (barrier permeability studies). This guide focuses on CAS 10277-43-7 .[1][2][3][4]

From Lewis Acid Catalysis to Blood-Brain Barrier Tracing

Executive Summary

Lanthanum(III) nitrate hexahydrate (

Part 1: Physicochemical Profile

The utility of Lanthanum nitrate stems from the high oxophilicity of the

| Property | Data | Notes |

| Chemical Name | Lanthanum(III) nitrate hexahydrate | |

| CAS Number | 10277-43-7 | Corrected from 10277-34-6 |

| Formula | ||

| Molecular Weight | 433.01 g/mol | |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | ~40°C | Decomposes; loses water of crystallization |

| Boiling Point | 126°C | Decomposes |

| Solubility | Highly soluble in water, ethanol, acetone | Exothermic dissolution |

| pH (5% aq) | 3.0 – 4.0 | Weakly acidic in solution |

| Stability | Hygroscopic; Oxidizer | Incompatible with strong reducers |

Part 2: Safety & Handling (SDS Analysis)

As a nitrate salt, the primary hazard is its oxidizing potential . It can intensify fires and react violently with combustible organics.

Core Hazards (GHS Classification)

-

Oxidizing Solids (Category 2): May intensify fire; oxidizer (H272).[5][6][7]

-

Serious Eye Damage (Category 1): Causes irreversible eye damage (H318).

-

Aquatic Toxicity (Acute 1): Very toxic to aquatic life (H400).[4]

Handling Protocols

-

Storage: Store in a dedicated "Oxidizer" cabinet, separate from organic solvents, reducing agents, and combustibles (paper/cardboard).

-

Moisture Control: Due to hygroscopicity, store in a desiccator or under inert gas (Argon) if precise stoichiometry is required for catalysis.

-

Spill Management: Do not use paper towels to wipe up spills. Use inert absorbents (vermiculite/sand). Paper contaminated with nitrates can spontaneously ignite after drying.

Part 3: Biological Application – BBB Permeability Tracing[10][14]

In drug delivery research, distinguishing between transcellular (through the cell) and paracellular (between cells) transport is vital. Colloidal lanthanum is the "gold standard" electron-dense tracer for visualizing tight junction (TJ) leakage under Transmission Electron Microscopy (TEM).

Mechanism of Action

The

Experimental Protocol: In Vivo Perfusion for BBB Assessment

Context: This protocol is used to validate if a new chemical entity (NCE) or pathology disrupts the BBB.

Reagents:

-

Fixative: 2% Glutaraldehyde + 2% Paraformaldehyde in 0.1M Cacodylate buffer.

-

Tracer Solution: 2-5% Lanthanum Nitrate in saline (pH adjusted to 7.4).

Workflow:

-

Anesthesia: Deeply anesthetize the animal (e.g., Ketamine/Xylazine).

-

Vascular Washout: Transcardial perfusion with heparinized saline (37°C) to clear blood.

-

Tracer Perfusion: Perfuse with the Lanthanum Nitrate solution for 5–10 minutes.

-

Critical Insight: Do not mix Lanthanum directly with phosphate buffers during perfusion, as

will precipitate immediately and block capillaries (embolism), ruining the experiment. Use Cacodylate or HEPES.

-

-

Fixation: Switch to the aldehyde fixative solution.

-

Sampling: Harvest brain tissue, post-fix in Osmium Tetroxide (

), and embed for TEM.

Visualization: BBB Tracing Workflow

Caption: Logical flow for in vivo Blood-Brain Barrier assessment using Lanthanum Nitrate. Note the critical exclusion of phosphate buffers during the tracer phase to prevent premature precipitation.

Part 4: Synthetic Application – Lewis Acid Catalysis

In the synthesis of Active Pharmaceutical Ingredients (APIs), Lanthanum nitrate acts as a "green" Lewis acid. It is particularly valued for chemoselective protection/deprotection and C-C bond formation because it remains active in aqueous media, unlike traditional aluminum or boron Lewis acids.

Key Reaction: Chemoselective Acetylation

Lanthanum nitrate catalyzes the acetylation of alcohols and amines with high yield under mild conditions.

-

Reaction:

-

Advantage: The catalyst is neutral/mildly acidic, preventing the racemization of chiral centers often seen with strong acid catalysts—a crucial requirement for enantiopure drug synthesis.

Catalyst Recovery Protocol

-

Reaction: Perform synthesis in solvent (e.g.,

or Toluene). -

Quench: Add water. Lanthanum nitrate partitions into the aqueous phase.

-

Separation: Extract organic product.

-

Recycle: The aqueous phase containing the catalyst can often be concentrated and reused, though fresh catalyst is recommended for GMP steps.

Visualization: Catalytic Cycle Logic

Caption: Simplified catalytic cycle showing the activation of oxygenated substrates by the Lanthanum cation, facilitating nucleophilic attack while preserving stereochemistry.

References

-

National Center for Biotechnology Information (PubChem). Lanthanum Nitrate Hexahydrate (CID 16211478). Accessed via PubChem. Link

-

Sigma-Aldrich. Safety Data Sheet: Lanthanum(III) nitrate hexahydrate.[8]Link

- Bundgaard, M. (1982). The paracellular pathway in capillary endothelia.

-

Narasimhan, S., et al. (2004). Lanthanum nitrate as a mild and efficient catalyst for the acetylation of alcohols, phenols and amines.Tetrahedron Letters. Link

-

European Chemicals Agency (ECHA). Substance Information: Lanthanum nitrate.[1]Link

Sources

- 1. chem-lab.be [chem-lab.be]

- 2. 10277-43-7 CAS | LANTHANUM NITRATE | Metallic Salts (Metal Salts) | Article No. 04345 [lobachemie.com]

- 3. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]

- 4. agarscientific.com [agarscientific.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. Lanthanum Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. carlroth.com [carlroth.com]

1-allyloxy-3,4,5-trimethoxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-Allyloxy-3,4,5-trimethoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyloxy-3,4,5-trimethoxybenzene, also known as allyl 3,4,5-trimethoxyphenyl ether, is a synthetic organic compound of significant interest in medicinal chemistry and materials science. It incorporates two key structural motifs: the 3,4,5-trimethoxyphenyl group and the allyl ether functionality. The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in a variety of naturally occurring and synthetic bioactive molecules, most notably the combretastatin family of potent tubulin polymerization inhibitors.[1] This structural unit is frequently associated with anticancer activity. The allyl ether group, meanwhile, serves not only as a stable protecting group for phenols but also as a versatile chemical handle for further molecular elaboration, primarily through the classic Claisen rearrangement or various palladium-catalyzed reactions.[2][3]

This guide provides a comprehensive technical overview of 1-allyloxy-3,4,5-trimethoxybenzene, detailing its physicochemical properties, a robust protocol for its synthesis, expected spectroscopic characteristics for its proper identification, and a discussion of its potential applications as a strategic intermediate in drug discovery and development.

Physicochemical Properties

The definitive physicochemical properties for 1-allyloxy-3,4,5-trimethoxybenzene are not widely reported in major chemical databases. However, its molecular formula and weight can be precisely calculated from its structure. For context, the properties of its direct synthetic precursor, 3,4,5-trimethoxyphenol, are well-documented and provided for comparison.[4]

| Property | 1-Allyloxy-3,4,5-trimethoxybenzene (Calculated) | 3,4,5-Trimethoxyphenol (Precursor)[4] |

| Molecular Formula | C₁₂H₁₆O₄ | C₉H₁₂O₄ |

| Molecular Weight | 224.25 g/mol | 184.19 g/mol |

| IUPAC Name | 1-(Allyloxy)-3,4,5-trimethoxybenzene | 3,4,5-Trimethoxyphenol |

| Synonyms | Allyl 3,4,5-trimethoxyphenyl ether | Antiarol |

| CAS Number | Not available | 642-71-7 |

| Appearance | Predicted: Colorless to pale yellow oil/solid | White to brown crystalline solid |

| Melting Point | Not available | 145-149 °C |

Synthesis and Mechanism

The most direct and efficient method for the preparation of 1-allyloxy-3,4,5-trimethoxybenzene is the Williamson ether synthesis. This classical Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of 3,4,5-trimethoxyphenol to form a nucleophilic phenoxide, which then displaces a halide from an allyl electrophile, typically allyl bromide.[3]

Core Causality of Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenol (pKa ≈ 10) but is not so caustic as to promote side reactions. It is also inexpensive and easy to remove during workup.

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus maintaining its high nucleophilicity. Acetone is often preferred for its lower boiling point, which simplifies removal post-reaction.

-

Reaction Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate. The boiling point of the chosen solvent dictates the reaction temperature.

-

Purification: An aqueous workup is used to remove the inorganic base and salts. The product's organic nature allows for extraction into a non-polar solvent like ethyl acetate. Final purification by column chromatography ensures the removal of any unreacted starting materials or byproducts.

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxyphenol (10.0 g, 54.3 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add acetone (100 mL) to the flask, followed by anhydrous potassium carbonate (15.0 g, 108.6 mmol, 2.0 equiv.). Stir the suspension vigorously.

-

Allylation: Add allyl bromide (5.6 mL, 65.2 mmol, 1.2 equiv.) to the stirring suspension in a single portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1) to afford the pure 1-allyloxy-3,4,5-trimethoxybenzene.

Caption: Williamson ether synthesis workflow for 1-allyloxy-3,4,5-trimethoxybenzene.

Potential Subsequent Reaction: The Claisen Rearrangement

A key reaction of aryl allyl ethers is the Claisen rearrangement, a thermal or acid-catalyzed pericyclic reaction that results in the migration of the allyl group from the oxygen to an ortho-position on the aromatic ring.[3] Heating 1-allyloxy-3,4,5-trimethoxybenzene would be expected to yield 2-allyl-3,4,5-trimethoxyphenol. This reaction provides a powerful method for C-C bond formation and the introduction of an allyl group directly onto the benzene ring, creating a new scaffold for further chemical modification.

Caption: The Claisen rearrangement of 1-allyloxy-3,4,5-trimethoxybenzene.

Spectroscopic Analysis (Predicted)

Definitive spectral data requires experimental measurement. However, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~6.2 | s | 2H, Aromatic C-H (H-2, H-6) |

| ~6.0 | ddt | 1H, Internal alkene (-CH=CH₂) | |

| ~5.4 | dq | 1H, Terminal alkene (=CH₂, trans to CH) | |

| ~5.2 | dq | 1H, Terminal alkene (=CH₂, cis to CH) | |

| ~4.5 | dt | 2H, Allylic ether (-O-CH₂-) | |

| ~3.85 | s | 9H, Methoxy (-OCH₃) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~154 | Aromatic C-O (C-3, C-5) |

| ~140 | Aromatic C-O (C-1) | |

| ~137 | Aromatic C-O (C-4) | |

| ~133 | Internal alkene (-CH=CH₂) | |

| ~118 | Terminal alkene (=CH₂) | |

| ~95 | Aromatic C-H (C-2, C-6) | |

| ~70 | Allylic ether (-O-CH₂-) | |

| ~61 | Methoxy (-OCH₃ at C-4) | |

| ~56 | Methoxy (-OCH₃ at C-3, C-5) |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Assignment |

| Vibrations | 3080-3010 | =C-H stretch (alkene and aromatic) |

| 2950-2850 | C-H stretch (alkane - methoxy & allyl CH₂) | |

| 1645 | C=C stretch (alkene) | |

| 1590, 1500 | C=C stretch (aromatic ring) | |

| 1250-1020 | C-O stretch (aryl ether and alkyl ether) |

Applications in Drug Development

The primary value of 1-allyloxy-3,4,5-trimethoxybenzene in drug development lies in its role as a versatile intermediate. The 3,4,5-trimethoxyphenyl ring is a cornerstone of many potent antimitotic agents that function by inhibiting tubulin polymerization at the colchicine binding site.[1]

-

Precursor to Combretastatin Analogues: The molecule can serve as a protected precursor to 3,4,5-trimethoxyphenol derivatives. The allyl group can be selectively removed under various conditions, or it can be isomerized and further functionalized.[2]

-

Scaffold for Novel Bioactive Compounds: The Claisen rearrangement product, 2-allyl-3,4,5-trimethoxyphenol, provides a new vector for chemical exploration. The newly installed allyl group can be oxidized, hydrogenated, or used in metathesis reactions to build more complex molecular architectures while retaining the critical trimethoxyphenyl pharmacophore.

-

Pro-drug Strategies: The allyl ether linkage could potentially be explored in pro-drug design, where the ether is cleaved in vivo to release an active phenolic drug.

The synthesis of novel chalcones, triazoles, and other heterocyclic systems often begins with precursors bearing the 3,4,5-trimethoxyphenyl group, and these compound classes have shown significant promise as antiproliferative agents against various cancers, including breast cancer.[1] 1-Allyloxy-3,4,5-trimethoxybenzene represents a strategic starting material for accessing novel analogues within these important families of compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 641693, Allyl (3-methoxyphenyl) ether. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). (S)-5-Allyl-1,3-dimethoxy-2-((1-(3,4,5-trimethoxyphenyl)propan-2-yl)oxy)benzene. In NIST Chemistry WebBook. Retrieved from [Link].

-

Trofimov, B. A., et al. (2015). Efficient synthetic methods for unsaturated 3,4,5-trimethoxybenzyl sulfides and ethers. ResearchGate. Request PDF from [Link].

-

Mhadlek, M., et al. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 26(11), 3334. Available from: [Link].

-

National Institute of Standards and Technology (n.d.). 3,4,5-Trimethoxybenzyl methyl ether. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74458, Allyl phenyl ether. Retrieved from [Link].

-

RayBiotech (n.d.). 3,4,5-Trimethoxyphenol. Retrieved from [Link].

-

Wiley-VCH GmbH (n.d.). 3,4,5-Trimethoxyphenol. In SpectraBase. Retrieved from [Link].

-

Wiley-VCH GmbH (n.d.). Allyl ether. In SpectraBase. Retrieved from [Link].

-

ChemSrc (n.d.). 1-(allyloxy)-3-methoxybenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69505, 3,4,5-Trimethoxyphenol. Retrieved from [Link].

-

Wikipedia (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link].

- Google Patents (2014). CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene.

-

Organic Chemistry Portal (n.d.). Allyl Ethers. Retrieved from [Link].

- Google Patents (2002). EP1186590A1 - Allyl ether and its use as a fragrance ingredient.

-

Wikipedia (n.d.). Allyl phenyl ether. Retrieved from [Link].

Sources

Natural product precursors containing 3,4,5-trimethoxybenzene moiety

An In-Depth Technical Guide to Natural Product Precursors Containing the 3,4,5-Trimethoxybenzene Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4,5-trimethoxybenzene structural motif is a privileged scaffold in medicinal chemistry and natural product science. Its presence is a hallmark of numerous biologically active compounds, conferring properties that are crucial for therapeutic efficacy, particularly in the realm of oncology. This technical guide provides a comprehensive exploration of the natural product precursors that feature this critical moiety. We will delve into the biosynthetic origins of these molecules, tracing their genesis from primary metabolism through the shikimate pathway. Furthermore, we will examine robust and scalable chemical synthesis routes for key 3,4,5-trimethoxy-substituted building blocks, providing detailed experimental protocols. Finally, the guide will synthesize the significance of this moiety as a key pharmacophore, particularly its role in mediating interactions with biological targets like tubulin. This document is intended to be a resource for professionals in drug discovery, providing both foundational knowledge and practical insights into the chemistry and biology of this important class of compounds.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group is a recurring structural element in a diverse array of natural products, from the psychoactive alkaloid mescaline to the potent anticancer lignan podophyllotoxin.[1][2] Its prevalence is not coincidental; the specific arrangement of the three methoxy groups on the benzene ring imparts unique electronic and steric properties that are fundamental to the biological activity of the parent molecule. In drug development, this moiety is often considered a key pharmacophore, responsible for critical binding interactions with protein targets.[3] Many natural products containing this fragment are potent cytotoxic agents that exert their properties by interfering with the tubulin-microtubule system, making them a cornerstone of anticancer research.[3][4] Understanding the biosynthetic and synthetic pathways to precursors containing this moiety is therefore of paramount importance for the development of new therapeutics.

Biosynthetic Origins: Nature's Route to the Trimethoxybenzene Core

The ultimate biosynthetic origin of the aromatic ring in these precursors lies in the shikimate pathway , a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[5][6] This pathway is essential in plants, bacteria, and fungi but is absent in mammals, making its enzymes potential targets for antimicrobial agents.[7] Chorismate is a critical branch-point intermediate, leading to the formation of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which in turn serve as the foundational blocks for a vast array of secondary metabolites.[6][8]

Key Precursors and Enzymatic Methylation

The characteristic 3,4,5-trimethoxy substitution pattern is installed through a series of enzymatic reactions, primarily catalyzed by O-methyltransferases (OMTs) . These enzymes transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring.[9][10] The specific OMTs involved, their substrate specificity, and the timing of the methylation steps are key determinants of the final natural product.

Two major biosynthetic routes exemplify the formation of the 3,4,5-trimethoxybenzene core:

-

The Phenylpropanoid Pathway: This pathway, starting from phenylalanine or tyrosine, gives rise to cinnamic acids and their derivatives. In the biosynthesis of syringyl lignin , for instance, a series of hydroxylations and methylations on a phenylpropane scaffold leads to sinapic acid, a direct precursor with the 3,5-dimethoxy-4-hydroxy substitution pattern.[11] Sinapic acid is then converted to sinapyl alcohol, the monomer for syringyl lignin.[12][13] A similar pathway, starting from coniferyl alcohol, is responsible for the biosynthesis of the lignan podophyllotoxin .[2][14]

-

Tyrosine-Derived Alkaloids: The biosynthesis of mescaline (3,4,5-trimethoxyphenethylamine) in peyote cactus (Lophophora williamsii) provides a clear example. The pathway begins with the amino acid L-tyrosine, which undergoes hydroxylation to L-DOPA, followed by decarboxylation to dopamine.[15][16] A series of subsequent hydroxylations and, crucially, regiospecific O-methylations catalyzed by distinct OMTs, leads to the final mescaline product.[16][17][18]

Visualizing Biosynthesis: The Mescaline Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of mescaline from L-tyrosine, highlighting the sequential hydroxylations and O-methylations that establish the 3,4,5-trimethoxy pattern.

Caption: Biosynthetic pathway of mescaline from the shikimate pathway-derived L-tyrosine.

Chemical Synthesis of Key 3,4,5-Trimethoxybenzene Precursors

While nature provides a diverse array of these compounds, chemical synthesis is essential for producing them in larger quantities, creating analogues for structure-activity relationship (SAR) studies, and developing scalable manufacturing processes for pharmaceuticals. The most common and versatile synthetic targets are 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid , which serve as foundational building blocks for more complex molecules.[19][20]

Comparison of Synthetic Routes

Several efficient routes from readily available starting materials have been developed. The choice of route often depends on factors like cost of starting materials, scalability, and environmental considerations.

| Starting Material | Key Reagents/Steps | Advantages | Disadvantages | References |

| Gallic Acid | Methylating agent (e.g., Dimethyl Sulfate, Dimethyl Carbonate), Base (e.g., K₂CO₃), optional reduction/oxidation steps. | Direct route, high yields often achievable, gallic acid is a renewable resource. | Methylating agents can be toxic; requires careful control of reaction conditions. | [19][20][21][22] |

| Vanillin | Bromination, Nucleophilic substitution (e.g., with Sodium Methoxide), optional protection/deprotection. | Vanillin is an inexpensive and abundant starting material. | Multi-step process, may involve hazardous reagents like bromine. | [19][23][24] |

| p-Cresol | Bromination, Hydrolysis, Methoxylation, Methylation, Oxidation. | Utilizes a very cheap starting material for industrial-scale production. | Complex, multi-step synthesis with potentially low overall yield; involves harsh conditions. | [23][25] |

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid

This protocol describes a two-step synthesis involving the methylation of gallic acid to form methyl 3,4,5-trimethoxybenzoate, followed by reduction to the corresponding alcohol and oxidation to the target aldehyde. This approach is well-documented and provides a reliable laboratory-scale synthesis.[21]

Step 1: Methylation of Gallic Acid to Methyl 3,4,5-Trimethoxybenzoate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add gallic acid (1 equivalent), anhydrous potassium carbonate (K₂CO₃, ~5 equivalents), and acetone as the solvent.

-

Methylation: Add dimethyl sulfate (Me₂SO₄, ~4 equivalents) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃). Decompose any excess dimethyl sulfate by carefully adding a concentrated aqueous solution of ammonia.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield methyl 3,4,5-trimethoxybenzoate.

Step 2: Conversion to 3,4,5-Trimethoxybenzaldehyde

-

Reduction: The ester from Step 1 can be reduced to 3,4,5-trimethoxybenzyl alcohol. A common reducing agent for this transformation is Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride).[21] The reaction is typically performed in an anhydrous solvent like toluene or THF.

-

Oxidation: The resulting benzyl alcohol is then oxidized to the aldehyde. A mild oxidizing agent such as Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) is used to prevent over-oxidation to the carboxylic acid. The reaction is typically carried out in a solvent like dichloromethane (DCM).

-

Purification: After workup, the final product, 3,4,5-trimethoxybenzaldehyde, is purified by column chromatography or recrystallization.

Visualizing a Synthetic Workflow

This diagram outlines a generalized workflow for synthesizing derivatives from a key precursor.

Caption: Generalized workflow for the synthesis and purification of target molecules.

The 3,4,5-Trimethoxybenzene Moiety as a Pharmacophore

The trimethoxyphenyl group is a privileged pharmacophore due to its ability to form key interactions with biological macromolecules. Its hydrogen bond accepting methoxy groups and the hydrophobic nature of the aromatic ring allow it to fit into specific binding pockets of enzymes and receptors.

Anticancer Activity: Tubulin Inhibition

The most prominent biological activity associated with this moiety is its role in anticancer agents that target tubulin.[3][26] Natural products like podophyllotoxin, colchicine, and combretastatin A-4 all contain a 3,4,5-trimethoxyphenyl ring that is essential for their ability to bind to tubulin.[2][4]

-

Mechanism of Action: These agents bind to the colchicine-binding site on β-tubulin. This binding event disrupts the assembly of microtubules, which are critical components of the cytoskeleton and essential for the formation of the mitotic spindle during cell division.[2][4] By inhibiting microtubule polymerization, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[27]

Visualizing the Mechanism of Tubulin Inhibition

The diagram below simplifies the mechanism by which 3,4,5-trimethoxyphenyl-containing agents disrupt microtubule dynamics.

Caption: Mechanism of action for tubulin polymerization inhibitors containing the 3,4,5-trimethoxyphenyl (TMP) moiety.

Other Biological Activities

Beyond their potent anticancer effects, compounds featuring the 3,4,5-trimethoxybenzene core have demonstrated a wide range of other pharmacological activities.

| Biological Activity | Example Compound Class | Mechanism/Notes | References |

| Antimicrobial | Schiff bases of 3,4,5-trimethoxybenzaldehyde | Interfere with microbial growth and viability. | [28] |

| Anti-inflammatory | Various derivatives | Potential inhibition of signaling pathways like NF-κB and MAPK/ERK. | [28][29] |

| Antiviral | TMCA Esters | Showed activity against Hepatitis B virus (HBV) in cellular assays. | [29] |

| CNS Agents | Mescaline, TMCA | Mescaline is a well-known psychedelic acting on the serotonergic system. TMCA shows sedative activity. | [1][29] |

| Antifolate Activity | Epicatechin-3-gallate analogue | A synthetic analogue was shown to bind to dihydrofolate reductase, disrupting the folate cycle. | [30] |

Conclusion and Future Perspectives

The 3,4,5-trimethoxybenzene moiety is a cornerstone of natural product chemistry and a validated pharmacophore in modern drug discovery. Its origins in the fundamental shikimate pathway and subsequent enzymatic tailoring highlight nature's efficiency in creating complex, biologically active molecules. The well-established chemical syntheses of key precursors like 3,4,5-trimethoxybenzaldehyde provide a robust platform for the exploration of novel derivatives.

Future research will likely focus on several key areas:

-

Metabolic Engineering: Elucidating the complete biosynthetic pathways and the specific O-methyltransferases involved will enable the heterologous production of these valuable compounds in microbial hosts, offering a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.[16][31]

-

Development of Novel Analogs: Using the 3,4,5-trimethoxybenzene core as a scaffold, medicinal chemists will continue to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles, particularly for anticancer and antimicrobial applications.

-

Exploring New Biological Targets: While tubulin is a well-established target, further investigation into the full spectrum of biological activities for this class of compounds may reveal novel mechanisms of action and therapeutic opportunities.

By integrating the insights of biosynthesis, the practicality of chemical synthesis, and a deep understanding of its role as a pharmacophore, the scientific community can continue to leverage the power of the 3,4,5-trimethoxybenzene moiety to develop the next generation of therapeutics.

References

A comprehensive list of all sources cited within this technical guide is provided below.

- Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing). (2022-08-01).

- Mescaline - Wikipedia.

- Podophyllotoxin - Wikipedia.

- Biosynthesis of podophyllotoxin in Linum album cell cultures - PubMed.

- Mescaline - Psychedelic Science Review.

- Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed. (2023-09-07).

- Podophyllotoxin: History, Recent Advances and Future Prospects - MDPI. (2021-04-19).

- The interlinking pathway for podophyllotoxin biosynthesis as developed...

- Evidence for the Biosynthetic Pathway from Sinapic Acid to Syringyl Lignin Using Labeled Sinapic Acid with Stable Isotope

- Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - Ovid.

- Biosynthetic pathway of mescaline in Lophophora williamsii. The main...

- Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC.

- Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed.

- The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde.

- The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010-05-17).

- The Synthesis and Applic

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC.

- Synthesis of 3,4,5-Trimethoxybenzaldehyde

- Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Str

- The Versatile Precursor: A Technical Guide to 3,4,5-Trimethoxybenzaldehyde in N

- Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review) - Semantic Scholar.

- 3,4,5-Trimethoxybenzaldehyde - Wikipedia.

- Shikimate p

- Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gall

- The shikimate pathway: g

- Comparative study of O-methyltransferases in the biosynthesis of methoxybenzenes - Benchchem.

- Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment - PubMed. (2015-02-01).

- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)

- The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Deriv

- 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws].

- Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment - ResearchG

- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google P

- Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxyl

Sources

- 1. Mescaline - Wikipedia [en.wikipedia.org]

- 2. Podophyllotoxin - Wikipedia [en.wikipedia.org]

- 3. Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. psychedelicreview.com [psychedelicreview.com]

- 16. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 22. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 23. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 24. semanticscholar.org [semanticscholar.org]

- 25. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Thermal Claisen Rearrangement of 5-(Allyloxy)-1,2,3-trimethoxybenzene

Executive Summary

This application note details the thermal Claisen rearrangement of 5-(allyloxy)-1,2,3-trimethoxybenzene to 4-allyl-5-hydroxy-1,2,3-trimethoxybenzene (also known as 6-allyl-2,3,4-trimethoxyphenol). This transformation is a critical carbon-carbon bond-forming step in the total synthesis of benzoquinone derivatives, most notably Coenzyme Q10 (Ubiquinone) and related polyprenylated alkaloids.

We present two validated protocols:

-

Method A: Classic high-temperature rearrangement in

-dimethylaniline (DMA). -

Method B: Microwave-assisted rearrangement (Green Chemistry approach).

Comparative data indicates that while Method A offers scalability, Method B significantly reduces reaction time from hours to minutes with comparable yields.

Mechanistic Insight & Significance

The reaction is a concerted, suprafacial [3,3]-sigmatropic rearrangement.[1] Unlike ionic substitutions, this pericyclic reaction proceeds through a highly ordered, six-membered chair-like transition state.

The Pathway

-

Sigmatropic Shift: The allyl vinyl ether moiety undergoes a [3,3] shift.[2][3] The

-bond of the allyl group attacks the aromatic ring at the ortho position relative to the oxygen. -

Dienone Intermediate: This yields a non-aromatic cyclohexadienone intermediate (6-allyl-1,2,3-trimethoxy-5-oxo-1,3-cyclohexadiene).

-

Tautomerization: Rapid proton transfer (enolization) restores aromaticity, driving the reaction to completion to form the phenol.

Regioselectivity Note: As the substrate is symmetric (1,2,3-trimethoxy-5-allyloxybenzene), the two ortho positions (C4 and C6) are equivalent. The para position (C2) is blocked by a methoxy group, preventing any secondary Cope rearrangements (para-Claisen).

Mechanistic Visualization[1]

Figure 1: Mechanistic pathway of the aromatic Claisen rearrangement showing the progression from ether to phenol via the dienone intermediate.

Experimental Protocols

Method A: Classic Thermal Rearrangement (Solvent-Mediated)

Best for: Large-scale batches (>10g) where temperature control is critical.

Reagents:

-

Substrate: 5-(Allyloxy)-1,2,3-trimethoxybenzene (1.0 eq)

-

Solvent:

-Dimethylaniline (DMA) [High boiling point base, scavenges trace acid] -

Quench: 1M HCl

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and a reflux condenser connected to an inert gas line (Argon/Nitrogen).

-

Dissolution: Dissolve the substrate in DMA (concentration 0.5 M).

-

Note: DMA is chosen for its boiling point (

C), which matches the activation energy requirement of the rearrangement.

-

-

Reaction: Heat the mixture to reflux (

C) for 4–6 hours .-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) will disappear, and a more polar spot (

-

-

Workup:

-

Purification: Purify via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).

Method B: Microwave-Assisted Rearrangement

Best for: Rapid screening, small scale (<1g), and Green Chemistry compliance.

Reagents:

-

Substrate: 5-(Allyloxy)-1,2,3-trimethoxybenzene (Neat or in minimal o-dichlorobenzene)

Protocol:

-

Setup: Place the substrate (200 mg) into a G10 or G30 microwave process vial.

-

Option: Add a stir bar. If the substrate is solid, add minimal

-dichlorobenzene (0.5 mL) to aid heat transfer, though neat reactions often suffice if the melting point is low.

-

-

Irradiation: Seal the vial. Program the microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator) to:

-

Temperature: 200°C

-

Hold Time: 15 minutes

-

Pressure Limit: 15 bar

-

-

Workup:

-

If neat: Dissolve the residue directly in DCM for loading onto silica.

-

If solvent used: Evaporate solvent or load directly onto a silica cartridge.

-

-

Purification: Same as Method A.

Process Workflow & Decision Matrix

The following diagram illustrates the decision logic and workflow for selecting the appropriate method and executing the synthesis.

Figure 2: Operational workflow comparing standard thermal reflux and microwave-assisted protocols.

Comparative Data Analysis

The electron-rich nature of the 1,2,3-trimethoxy ring facilitates the rearrangement compared to unsubstituted phenol ethers. However, the steric crowding of the methoxy groups can slightly impede the formation of the chair transition state, requiring higher temperatures (

| Parameter | Method A (Thermal/DMA) | Method B (Microwave) | Notes |

| Temperature | 195°C (Reflux) | 200°C | MW allows superheating above b.p. |

| Time | 4–6 Hours | 10–20 Minutes | MW provides rapid direct heating. |

| Solvent | Neat or | MW is "Greener" (lower solvent load). | |

| Yield | 78–85% | 82–89% | MW often reduces thermal degradation. |

| Scalability | High (Multi-gram to Kg) | Low (mg to g) | Method A is preferred for production. |

| By-products | Oxidation products (trace) | Minimal | Sealed vessel prevents oxidation. |

Troubleshooting & Critical Parameters

"Para" Migration

Researchers often ask if the allyl group can migrate to the para position.

-

Fact: In this specific substrate, the para position (relative to the allyloxy group) is C2, which is occupied by a methoxy group.

-

Result: The "Para-Claisen" (Cope rearrangement of the ortho-dienone) is blocked. The reaction stops exclusively at the ortho-allyl phenol.

Oxidation Control

The product is an electron-rich phenol (hydroquinone derivative precursor), making it susceptible to air oxidation (turning pink/brown).

-

Corrective Action: Perform all high-temperature steps under strict inert atmosphere (

or

Solvent Removal (Method A)

-Dimethylaniline is difficult to remove by rotary evaporation due to its high boiling point.-

Corrective Action: The acidic wash (1M HCl) is non-negotiable. Ensure the aqueous layer remains acidic (pH < 2) after extraction to guarantee the amine is fully protonated and stays in the aqueous phase.

References

-

Synthesis of Coenzyme Q10 Key Intermediates. Mu, F.-S., et al. (2011).[5] Synthesis of the Key Intermediate of Coenzyme Q10.[6][7] Molecules, 16(5), 4097–4103. [5]

-

Microwave-Mediated Claisen Rearrangement. Lagalante, N., et al. (2005). Microwave-Mediated Claisen Rearrangement Followed by Phenol Oxidation: A Simple Route to Naturally Occurring 1,4-Benzoquinones.[8] The Journal of Organic Chemistry, 70(18).

-

Mechanistic Analysis of Claisen Rearrangement. Ganem, B. (1978). The Mechanism of the Claisen Rearrangement: Variation of Transition State Structure with Substituents. Angewandte Chemie International Edition.

-

General Protocols for Allyl Aryl Ethers. BenchChem Application Notes. (2025).[3][5][9] Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers.

-

Review of [3,3]-Sigmatropic Rearrangements. Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. thescipub.com [thescipub.com]

- 7. Coenzyme Q10 Synthesis [flipper.diff.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Microwave-assisted synthesis of allyl 3,4,5-trimethoxyphenyl ether

Application Note: Microwave-Assisted Synthesis of Allyl 3,4,5-Trimethoxyphenyl Ether

Part 1: Introduction & Strategic Rationale

Subject: Rapid, high-yield synthesis of allyl 3,4,5-trimethoxyphenyl ether (1-allyloxy-3,4,5-trimethoxybenzene) via microwave irradiation.

Significance: Allyl 3,4,5-trimethoxyphenyl ether is a critical intermediate in medicinal chemistry and natural product synthesis. It serves as a precursor for the synthesis of Elemicin derivatives and other phenylpropanoids via Claisen rearrangement. Furthermore, the allyl group acts as a robust protecting group for the phenol moiety or as a handle for olefin metathesis polymerization.

The Challenge of Conventional Synthesis: Traditional Williamson ether synthesis typically involves refluxing reagents in acetone or DMF with potassium carbonate for 6–12 hours. This method suffers from:

-

Long reaction times: Bottlenecking high-throughput screening.

-

Thermal gradients: Inefficient conductive heating (oil baths) leads to "hot spots" and potential degradation.

-

Side Reactions: Prolonged heating can trigger premature Claisen rearrangement, converting the desired ether into 2-allyl-3,4,5-trimethoxyphenol.[1]

The Microwave Solution:

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to achieve volumetric heating.[1] This protocol leverages the high dielectric loss tangent (

Part 2: Scientific Mechanism & Logic

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an

-

Deprotonation: The base (

) deprotonates 3,4,5-trimethoxyphenol to form the phenoxide anion. -

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.

Critical Control Point (Claisen Rearrangement): Allyl aryl ethers are prone to [3,3]-sigmatropic rearrangement (Claisen rearrangement) at temperatures exceeding 170°C.[1]

-

Protocol Constraint: The microwave temperature is capped at 100–120°C to maximize the etherification rate while ensuring <1% rearrangement byproduct.

Figure 1: Mechanistic pathway highlighting the critical avoidance of the Claisen rearrangement side reaction.

Part 3: Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control.[1]

-

Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial.

-

Reagents:

Step-by-Step Methodology

1. Preparation:

-

In a 10 mL microwave vial, add 3,4,5-trimethoxyphenol (184 mg, 1.0 mmol) and

(276 mg, 2.0 mmol). -

Add a magnetic stir bar and seal the vial.

-

Purge with Nitrogen (

) or Argon for 1 minute (optional but recommended to prevent oxidation).[1] -

Inject Acetonitrile (3.0 mL) via syringe through the septum.

-

Inject Allyl Bromide (104 µL, 1.2 mmol) slowly.

2. Microwave Irradiation:

-

Program Setup:

-

Mode: Dynamic (Standard)[1]

-

Temperature: 100°C

-

Hold Time: 10 minutes

-

Stirring: High (600 rpm)

-

Pre-stirring: 30 seconds (to mix the slurry)

-

-

Note on Pressure: Expect pressures of 2–5 bar depending on solvent. Ensure the vessel rating >10 bar.

3. Workup:

-

Allow the vessel to cool to <40°C.

-

Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid potassium salts (

, excess -

Rinse the filter cake with Ethyl Acetate (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap).

4. Purification (Self-Validating Step):

-

Dissolve the residue in Ethyl Acetate (15 mL).

-

Validation Wash: Wash with 10% NaOH (aq) (2 x 10 mL).

-

Why? This removes any unreacted phenol (which forms water-soluble sodium phenoxide), ensuring the organic layer contains only the neutral ether product.

-

-

Wash with Brine (10 mL).[1]

-

Dry over anhydrous

, filter, and concentrate. -

Result: Typically yields a clear, colorless to pale yellow oil. Purity is often >95% without chromatography.

Figure 2: Workflow emphasizing the alkaline wash as a critical purification step.[1]

Part 4: Data Analysis & Comparison

Expected Characterization Data

-

TLC: Silica gel, Hexane:EtOAc (4:1). Product

≈ 0.6–0.7; Starting Phenol -

1H NMR (400 MHz, CDCl3):

Performance Comparison: Microwave vs. Conventional

| Parameter | Conventional Reflux (Oil Bath) | Microwave Protocol | Advantage |

| Time | 6 – 12 Hours | 10 – 15 Minutes | 36x Faster |

| Temperature | 56°C (Acetone reflux) | 100°C (Pressurized) | Kinetic Boost |

| Yield | 75 – 85% | 92 – 98% | Higher Conversion |

| Energy | High (Continuous heating) | Low (Targeted heating) | Green Chemistry |

| Side Products | Potential Claisen (if overheated) | Negligible | Precise Control |

Part 5: Troubleshooting & Safety

-

Low Yield: Check the dryness of the solvent. Water interferes with the

reaction by solvating the nucleophile. Use anhydrous Acetonitrile. -

Pressure Errors: If the microwave vessel over-pressurizes, reduce the amount of solvent or ensure the headspace is sufficient (fill volume < 60% of vessel capacity).

-

Safety Warning: Allyl bromide is highly toxic and a potent lachrymator. Handle only in a fume hood.

-

Claisen Rearrangement: If you observe a new spot on TLC that is slightly more polar than the product but less polar than the starting phenol, you may have overheated the reaction (>160°C), triggering rearrangement. Stick to 100–120°C.

References

-

Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. [Link]

-

Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement. RSC Advances. [Link][1][5]

-

Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link][1]

-

Preparation of allyl phenyl ether (Conventional Protocol). PrepChem. [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solvent Selection for Reactions of 5-(Allyloxy)-1,2,3-trimethoxybenzene: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of solvent selection for key chemical transformations involving 5-(allyloxy)-1,2,3-trimethoxybenzene, a versatile synthetic intermediate. This document moves beyond rote protocols to explain the underlying chemical principles that govern optimal solvent choice, ensuring reaction efficiency, selectivity, and safety.

Introduction to 5-(Allyloxy)-1,2,3-trimethoxybenzene

5-(Allyloxy)-1,2,3-trimethoxybenzene, also known as elemicin allyl ether, is a derivative of elemicin, a naturally occurring phenylpropene.[1][2][3][4][5] Its structure, featuring an electron-rich trimethoxybenzene core and a reactive allyl group, makes it a valuable precursor for the synthesis of a variety of complex molecules. The strategic selection of solvents is paramount to harnessing its synthetic potential, as the solvent can profoundly influence reaction rates, equilibrium positions, and even mechanistic pathways. This guide will focus on three common and synthetically useful reactions of this substrate: the Claisen rearrangement, dihydroxylation (osmylation) of the allyl group, and ether cleavage.

I. The Claisen Rearrangement: A Journey from Ether to Phenol

The Claisen rearrangement is a powerful, thermally-driven[6][6]-sigmatropic rearrangement that transforms allyl phenyl ethers into their corresponding ortho-allyl phenols.[7][8][9] This intramolecular, concerted reaction proceeds through a cyclic transition state, and solvent choice can significantly impact the required reaction temperature and overall efficiency.[7][10]

Mechanistic Considerations for Solvent Selection

The Claisen rearrangement involves a reorganization of electrons within a six-membered ring transition state. While the reaction can proceed without a solvent, particularly at high temperatures or in microreactor systems[11], the use of a solvent is often necessary to ensure homogeneous reaction conditions and to facilitate heat transfer. Polar solvents have been observed to accelerate the rate of the Claisen rearrangement.[7] This is attributed to the stabilization of the somewhat polar transition state.

Solvent Recommendations and Protocols

High-boiling, non-polar, and polar aprotic solvents are generally favored for the thermal Claisen rearrangement to achieve the necessary temperatures while minimizing side reactions.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Considerations |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A polar aprotic solvent that can effectively solvate the transition state, potentially lowering the required reaction temperature. Its high boiling point is advantageous for thermal reactions. |

| N,N-Dimethylacetamide (DMA) | 165 | 37.8 | Similar to DMF, DMA is a high-boiling polar aprotic solvent that can accelerate the rearrangement. |

| Diphenyl ether | 259 | 3.7 | A high-boiling, thermally stable, and relatively non-polar solvent suitable for reactions requiring very high temperatures. It has been successfully used for Claisen rearrangements of solid substrates in microreactors.[11] |

| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that has been used for Lewis acid-catalyzed Claisen rearrangements at ambient temperatures, offering milder reaction conditions.[6] |

| Solvent-Free | N/A | N/A | For substrates that are liquid at the reaction temperature, a solvent-free approach can be a greener and more efficient option, especially when using microreactor technology.[11] |

Protocol 1: Thermal Claisen Rearrangement in N,N-Dimethylformamide (DMF)

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-(allyloxy)-1,2,3-trimethoxybenzene (1.0 eq) in anhydrous DMF (0.1-0.5 M).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-allyl-2,3,4-trimethoxyphenol.

Caption: Workflow for the thermal Claisen rearrangement.

II. Dihydroxylation of the Allyl Group via Osmylation

The conversion of the terminal alkene of the allyl group to a vicinal diol is a valuable transformation, often achieved using osmium tetroxide (OsO₄). This reaction proceeds via a concerted, syn-addition mechanism, forming a cyclic osmate ester intermediate which is then cleaved to yield the diol.[12][13] Due to the toxicity and expense of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[12]

Solvent Selection for Catalytic Osmylation

The choice of solvent for catalytic osmylation is critical for maintaining the catalytic cycle and ensuring the solubility of all reagents. A mixture of solvents, often including water, is typically employed.

-

Tertiary Alcohols (e.g., t-butanol): These are often used as the primary organic solvent because they are resistant to oxidation by the reagents.

-

Acetone: Another common choice, it readily dissolves the starting material and the osmate ester intermediate.

-

Water: Essential for the hydrolysis of the osmate ester to release the diol and regenerate the osmium catalyst.

-

Pyridine: Sometimes added in small amounts to accelerate the reaction by coordinating to the osmium.

| Solvent System | Components | Role of Each Component |

| Acetone/Water | Acetone, Water | Acetone dissolves the organic substrate, while water is necessary for the hydrolytic cleavage of the osmate ester. |

| t-Butanol/Water | tert-Butanol, Water | t-Butanol is a non-oxidizable solvent that enhances the solubility of the organic substrate in the aqueous medium. |

Protocol 2: Catalytic Dihydroxylation using OsO₄ and NMO

-

Preparation: In a round-bottom flask, dissolve 5-(allyloxy)-1,2,3-trimethoxybenzene (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M).

-

Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until it dissolves.

-

Addition of Catalyst: To the stirring solution, add a catalytic amount of osmium tetroxide (0.01-0.02 eq, typically as a 2.5 wt% solution in t-butanol).

-

Reaction: Stir the reaction mixture at room temperature. The solution may darken as the reaction progresses.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.

-

Extraction: Extract the mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding diol.

Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.

III. Ether Cleavage: Unmasking the Phenolic Hydroxyl Group

Cleavage of the allyl ether bond in 5-(allyloxy)-1,2,3-trimethoxybenzene can be a crucial step to reveal a free phenolic hydroxyl group. This transformation is typically achieved under acidic conditions, often with strong protic acids or Lewis acids.[14][15]

Mechanistic Pathways and Solvent Influence

The cleavage of aryl alkyl ethers with strong acids like HBr or HI proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[14][15][16] The reaction can follow either an Sₙ1 or Sₙ2 pathway at the alkyl carbon. Given the potential for the allyl group to form a stabilized carbocation, an Sₙ1 pathway is plausible.[16] Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers.

The choice of solvent for ether cleavage must accommodate the highly reactive and often corrosive reagents.

-

Dichloromethane (DCM): A common, relatively inert solvent for reactions involving strong Lewis acids like BBr₃. Its low freezing point allows for reactions to be conducted at low temperatures to control reactivity.

-

Acetonitrile: Can be used for some ether cleavage reactions, such as those employing aluminum and iodine.[17] It is a polar aprotic solvent that can solvate the ionic intermediates.

-

No Solvent (Neat): In some cases, the reaction can be run neat with an excess of the acidic reagent (e.g., aqueous HBr).

Protocol 3: Ether Cleavage with Boron Tribromide (BBr₃)

-

Preparation: Dissolve 5-(allyloxy)-1,2,3-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add boron tribromide (1.1-1.5 eq, either neat or as a solution in DCM) to the cooled solution via the dropping funnel over 30 minutes.

-

Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extraction: Extract the mixture three times with DCM.

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield 2,3,4-trimethoxyphenol.

Caption: Workflow for ether cleavage using BBr₃.

Conclusion

The judicious selection of solvents is a critical parameter for the successful execution of chemical reactions involving 5-(allyloxy)-1,2,3-trimethoxybenzene. For the Claisen rearrangement, high-boiling polar aprotic solvents are advantageous for thermal reactions, while acetonitrile is suitable for catalyzed versions. Catalytic osmylation is best performed in mixed solvent systems like acetone/water or t-butanol/water to ensure the solubility of all components and facilitate the catalytic cycle. Ether cleavage often requires inert solvents like dichloromethane to handle powerful Lewis acids such as boron tribromide. By understanding the interplay between the substrate, reagents, and solvent, researchers can optimize reaction conditions to achieve high yields and purities in their synthetic endeavors.

References

-

Kong, L., Lin, Q., Lv, X., Yang, Y., Jia, Y., & Zhou, Y. (2009). Efficient Claisen rearrangement of allyl para-substituted phenyl ethers using microreactors. Green Chemistry, 11(7), 1033-1036. [Link]

-

Gaoutsi, Z., & Sofiane, B. (2014). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. World Journal of Chemical Education, 2(4), 53-56. [Link]

-

Wikipedia. (2024). Claisen rearrangement. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. Retrieved from [Link]

-

White, W. N., & Slater, C. D. (1961). Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether. The Journal of Organic Chemistry, 26(9), 3631–3634. [Link]

- Google Patents. (2014). CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene.

-

Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isoelemicin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

NROChemistry. (2025). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2024). Ether cleavage. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. Retrieved from [Link]

-

Lee, S. H., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 23(7), 1735. [Link]

-

Surendranath College. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2,3-Trimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected methods for the cleavage of ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Elemicin. Retrieved from [Link]

-

Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

-

BioCrick. (n.d.). 5-Allyl-1-methoxy-2,3-dihydroxybenzene. Retrieved from [Link]

Sources

- 1. 5-Allyl-1,2,3-trimethoxybenzene | CymitQuimica [cymitquimica.com]

- 2. Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- (CAS 487-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- [webbook.nist.gov]

- 4. Elemicin | C12H16O3 | CID 10248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ether cleavage - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Phenol O-Allylation & Side Product Mitigation

Ticket Scope: Preventing C-alkylation and Claisen rearrangement during the synthesis of allyl aryl ethers. Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary: The Ambident Nucleophile Challenge

Phenols are ambident nucleophiles . Upon deprotonation, the resulting phenoxide anion possesses two nucleophilic sites: the oxygen atom (hard nucleophile) and the ortho/para carbon atoms (soft nucleophiles).

-

O-Alkylation (Desired): Kinetic control. Requires "naked" oxygen anions and loose ion pairs.

-

C-Alkylation (Undesired): Thermodynamic control. Promoted by tight ion pairs, hydrogen bonding solvents, and high temperatures.

-

Claisen Rearrangement (Undesired): A thermal [3,3]-sigmatropic rearrangement where the formed O-allyl ether reverts to a C-allyl phenol. This often mimics direct C-alkylation but occurs after the product is formed.

This guide provides the logic to force the reaction down the O-alkylation pathway using the Hard-Soft Acid-Base (HSAB) principle and Solvent-Separated Ion Pair (SSIP) theory.

Diagnostic & Mechanistic Logic

Visualizing the Competition

The following decision tree illustrates how experimental conditions dictate the reaction pathway.

Figure 1: Mechanistic divergence in phenol alkylation. Note that C-alkylated products can arise directly from the phenoxide or indirectly via Claisen rearrangement of the ether product.

Critical Parameter Optimization

To maximize O-alkylation, you must disrupt the interaction between the phenoxide oxygen and its counter-cation/solvent.

A. The "Cesium Effect"

Cesium carbonate (

-

Mechanism: The Cesium ion (

) has a large ionic radius (1.67 Å) and low charge density. It forms a "loose" or solvent-separated ion pair with the phenoxide. This leaves the oxygen atom "naked" and highly nucleophilic, increasing the rate of O-alkylation significantly [1]. -

Benefit: The increased reactivity allows the reaction to proceed at room temperature , virtually eliminating the risk of thermal Claisen rearrangement.

B. Solvent Selection Matrix

Solvent choice is the single biggest determinant of O- vs. C-selectivity [2].[2]

| Solvent Class | Examples | Effect on Phenoxide | Result | Recommendation |

| Polar Aprotic | DMF, DMSO, NMP | Solvates cation; leaves anion naked. | >99% O-Alkylation | HIGH |

| Polar Aprotic | Acetone, MeCN | Solvates cation; moderate polarity. | Good O-Alkylation | MEDIUM (Slower rate) |

| Protic | EtOH, MeOH, TFE | H-bonds to Oxygen (shielding it).[2] | Promotes C-Alkylation | AVOID |

| Non-Polar | Toluene, THF | Promotes tight ion pairs (O-M+). | Mixed / C-Alkylation | AVOID (unless using crown ethers) |

Troubleshooting Guide (FAQ)

Ticket #101: "I see a significant amount of ortho-allyl phenol in my NMR."

Root Cause A: Thermal Claisen Rearrangement. If you heated the reaction (refluxing acetone or DMF >80°C), your desired product (allyl phenyl ether) likely rearranged.

-

Diagnostic: Check the reaction time. Claisen rearrangement is time/temperature dependent.

-

Fix: Switch to

in DMF at 25°C . If heating is required, do not exceed 60°C.

Root Cause B: Solvent Shielding. Did you use an alcohol or a solvent containing water?

-

Mechanism: Protic solvents hydrogen bond to the phenoxide oxygen.[3] This steric and electronic "shield" forces the electrophile to attack the carbon ring (Kornblum's Rule).

-

Fix: Ensure DMF/DMSO is anhydrous.

Ticket #102: "My substrate is a Resorcinol or Naphthol derivative and yields are low."

Root Cause: Ambident complexity. Resorcinols and Naphthols have enhanced carbon nucleophilicity due to resonance stabilization of the C-attack intermediate.

-

Fix: Use the Tsuji-Trost Allylation (Method B below).[4] This Palladium-catalyzed method operates under neutral conditions and uses a

-allyl palladium complex, which is a "soft" electrophile but, paradoxically, the specific catalytic cycle with hard nucleophiles (phenols) often favors O-allylation when controlled with specific ligands [3].

Ticket #103: "I cannot remove DMF from my product."

Root Cause: High boiling point of DMF.

-

Fix: Switch to Acetonitrile (MeCN) . While slower than DMF, it is polar aprotic and evaporates easily. To compensate for the slower rate, use

(2.0 equiv) to boost reactivity without heating.

Validated Protocols

Method A: The "Cesium Standard" (General Purpose)

Best for: Standard phenols, gram-scale synthesis, robust substrates.

Reagents:

-

Phenol substrate (1.0 equiv)

-

Allyl Bromide (1.2 equiv)

- (1.5 - 2.0 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Procedure:

-

Dissolution: Charge a flame-dried flask with Phenol and

in DMF. Stir for 15 minutes at Room Temperature (RT) . Note: The solution may turn color (yellow/green) as the phenoxide forms. -

Addition: Add Allyl Bromide dropwise over 5 minutes.

-

Reaction: Stir at RT. Monitor by TLC. Most simple phenols convert in <2 hours.

-

Critical Check: If conversion is <50% after 4 hours, warm to 40°C. Do not boil.

-

-

Workup: Dilute with

(not DCM, to avoid emulsion with DMF). Wash 3x with water, 1x with Brine. Dry over

Method B: Pd-Catalyzed Tsuji-Trost (High Precision)

Best for: Sterically hindered phenols, poly-functionalized drug scaffolds, or substrates sensitive to basic conditions.

Reagents:

-

Phenol substrate (1.0 equiv)

-

Allyl Methyl Carbonate (1.1 equiv) - Avoids halide waste

- (1-2 mol%)

-

dppf (bis(diphenylphosphino)ferrocene) (4 mol%)

-

THF (Anhydrous)

Procedure:

-

Catalyst Prep: Mix

and dppf in THF under Argon for 10 mins (Active catalyst forms). -

Reaction: Add the Phenol and Allyl Methyl Carbonate.

-

Conditions: Stir at RT or mild heat (50°C).

-

Mechanism: The carbonate acts as both the leaving group and the base (generating methoxide in situ which deprotonates the phenol), creating a neutral, self-buffering system that highly favors O-allylation [4].

References

-

Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1][5] Facile synthesis of alkyl phenyl ethers using cesium carbonate.[1][5][6] Synthetic Communications, 25(9), 1367-1370.[1]

-

Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions. Journal of the American Chemical Society, 77(21), 5528–5533.

-

Trost, B. M., & Toste, F. D. (1999). Regio- and Enantioselective Allylic Alkylation of Phenols Catalyzed by a Chiral Ferrocenylphosphine-Palladium Complex. Journal of the American Chemical Society, 121(19), 4545–4554.

-

Satoh, T., et al. (1998). Palladium-Catalyzed O-Allylation of Phenols with Allyl Carbonates in Neutral Conditions. Tetrahedron Letters, 39(38), 6935-6938.

Sources

- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Thermal & Catalytic Optimization of the Claisen Rearrangement

Executive Summary: The Activation Energy Challenge

The Claisen rearrangement of allyl aryl ethers is a [3,3]-sigmatropic rearrangement that is thermodynamically favorable (

Temperature is not just a variable; it is the primary switch between a clean rearrangement and a mixture of polymerization or cleavage products. This guide provides a troubleshooting framework to navigate the trade-offs between Thermal Activation (brute force, high T) and Catalytic Activation (precision, low T).

Decision Matrix: Thermal vs. Catalytic Pathways

Before troubleshooting, verify your method matches your substrate's sensitivity.

| Feature | Thermal Rearrangement | Lewis Acid Catalysis |

| Temperature Range | ||

| Primary Mechanism | Concerted [3,3]-sigmatropic shift | Charge-accelerated [3,3]-sigmatropic shift |

| Solvent System | Non-polar/High-boiling (Decalin, DMA) | Halogenated (DCM, DCE, Hexane) |

| Common Side Effect | Cyclization to dihydrobenzofurans | Ether cleavage (dealkylation) |

| Best For | Stable, simple substrates | Thermally labile or complex substrates |

Visualizing the Reaction Landscape